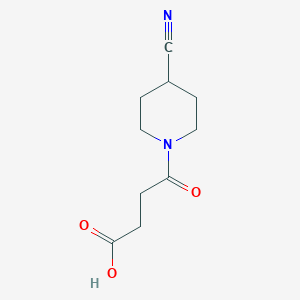

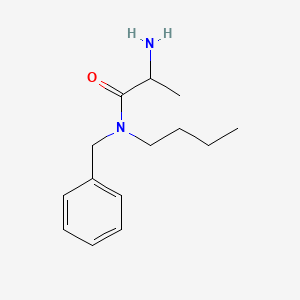

4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds like 4-Hydroxypiperidine has been studied . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been conducted .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, and vibrational frequencies of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid have been calculated .Aplicaciones Científicas De Investigación

Molecular Docking and Structural Studies

4-oxobutanoic acid derivatives, such as those studied in (Vanasundari et al., 2018), have been the subject of molecular docking and structural investigations. These studies include vibrational band assignments and analyses using natural bond orbital (NBO) and density functional theory (DFT). They offer insights into the stability, reactivity, and nonlinear optical properties of these compounds.

Nitrogenous Compounds from Deep Sea Fungus

Research by (Luo et al., 2018) has explored nitrogenous compounds, including 4-oxobutanoic acid derivatives, isolated from the deep-sea fungus Leptosphaeria sp. These compounds have been evaluated for their cytotoxic and antiviral activities, highlighting their potential in pharmacological and biomedical applications.

FT-IR and Molecular Structure Analysis

The structure and properties of 4-oxobutanoic acid derivatives have been characterized through FT-IR, NMR, and X-ray diffraction studies, as reported by (Raju et al., 2015). These analyses reveal insights into the vibrational properties, hyperpolarizability, and molecular electrostatic potential of these compounds.

Synthesis and Anti-inflammatory Activity

Analogues of 4-oxobutanoic acid, such as those studied in (Kuchař et al., 1995), have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of the pharmacological potential of 4-oxobutanoic acid derivatives.

Optical Properties in Fluorescent Probes

4-oxobutanoic acid derivatives have been used in the synthesis of fluorescent probes for β-amyloids, as demonstrated in (Fa et al., 2015). These studies are crucial for developing diagnostic tools for diseases like Alzheimer's.

Apoptosis and Cell Growth Inhibition

Studies like those by (Tang et al., 2006) have examined the role of 4-methylthio-2-oxobutanoic acid in apoptosis and cell growth inhibition. These findings are significant for understanding the mechanisms of cell regulation and potential cancer therapies.

Antimicrobial Activity

Research on compounds such as 4-oxobutanoic acid derivatives has shown moderate antimicrobial activity, as reported in (Verma et al., 2003). This opens up possibilities for their use in developing new antimicrobial agents.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in various biochemical reactions .

Mode of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Result of Action

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIOYSNPMITUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

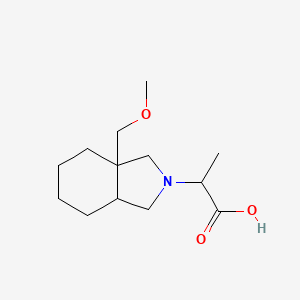

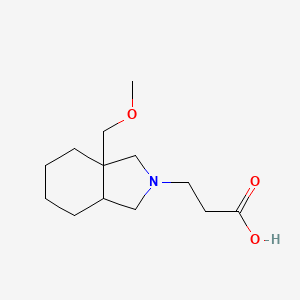

![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)

![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)

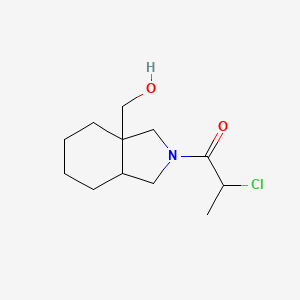

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)

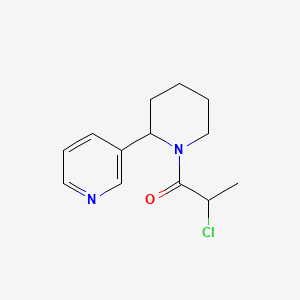

![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)

![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)

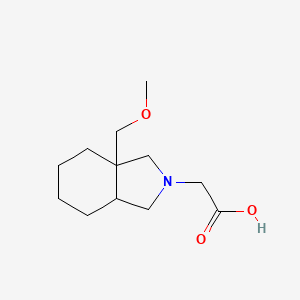

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)

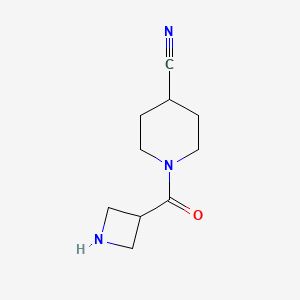

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)